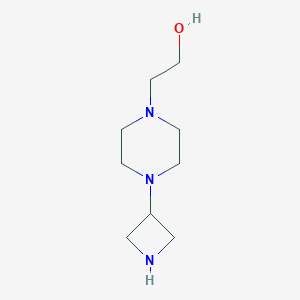
4-(3-Azetidinyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Azetidinyl)-1-piperazineethanol is a piperazine derivative characterized by a 3-azetidinyl substituent at the 4-position of the piperazine ring and an ethanol group at the 1-position. The azetidinyl group, a strained three-membered nitrogen-containing ring, distinguishes this compound from other piperazineethanol derivatives. Piperazine-based compounds are widely explored for their pharmacological versatility, including neuroleptic, cardioprotective, and metabolic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azetidinyl)-1-piperazineethanol typically involves the reaction of azetidine derivatives with piperazine derivatives under specific conditions. One common method involves the use of azetidine-3-ol and piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(3-Azetidinyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The nitrogen atoms in the azetidine and piperazine rings can be reduced to form amines.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated compounds, alkylated compounds, and oxidized derivatives .
Scientific Research Applications
4-(3-Azetidinyl)-1-piperazineethanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-Azetidinyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Effects
Piperazineethanol derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of key analogs:
M2 (α-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(2-methoxyphenyl)-1-piperazineethanol)
- Substituents : Benzodioxolyloxy and 2-methoxyphenyl groups.
- Activity : Acts as a BACH1 inhibitor, mitigating aflatoxin B1-induced liver oxidative damage and cell death .
- Key Insight : The electron-rich benzodioxolyloxy group enhances antioxidant gene modulation, while the methoxyphenyl moiety improves receptor binding. Compared to azetidinyl, these aromatic substituents likely increase metabolic stability but may reduce blood-brain barrier penetration.
Tefludazine (Lu 18-012)
- Substituents : 4-Fluorophenyl and trifluoromethyl groups.
- Activity : Potent neuroleptic agent with enantioselective dopamine uptake inhibition (IC50: ~2 nM) .
- Key Insight : Fluorine and trifluoromethyl groups enhance lipophilicity and receptor affinity. The azetidinyl group, being less lipophilic, might reduce CNS activity but improve solubility.
Fluphenazine
- Substituents: Trifluoromethyl-phenothiazine group.
- Activity : Antipsychotic via dopamine D2 receptor antagonism .
- Key Insight: The phenothiazine core enables π-π stacking with receptors, while the trifluoromethyl group prolongs half-life. Azetidinyl’s smaller size may limit receptor interactions but reduce off-target effects.
Tiaramide
- Substituents : Benzothiazolylacetyl group.
- Activity : Anti-inflammatory with metabolites like TRAO (piperazineacetic acid 1-oxide) .
- Key Insight: The benzothiazole ring facilitates rapid metabolism into active derivatives.
Opipramol
- Substituents : Dibenzazepine group.
- Activity : Antidepressant via sigma receptor modulation .
- Key Insight : The bulky dibenzazepine moiety enhances CNS penetration. Azetidinyl’s compact structure might limit such effects but improve peripheral activity.
Data Table: Structural and Functional Comparison
Key Observations
Substituent Lipophilicity : Aromatic and halogenated groups (e.g., trifluoromethyl in tefludazine) enhance CNS activity but may compromise solubility. Azetidinyl’s moderate lipophilicity could balance these properties.
Metabolic Stability : Bulky groups (e.g., dibenzazepine in opipramol) slow metabolism, while electron-withdrawing groups (e.g., fluorine) increase half-life. Azetidinyl’s strain may accelerate metabolic clearance.
Receptor Selectivity: Aromatic π systems (e.g., phenothiazine in fluphenazine) improve receptor binding. Azetidinyl’s lack of aromaticity might shift selectivity to non-CNS targets.
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-[4-(azetidin-3-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C9H19N3O/c13-6-5-11-1-3-12(4-2-11)9-7-10-8-9/h9-10,13H,1-8H2 |
InChI Key |
IDHJBRHDZRYASQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















